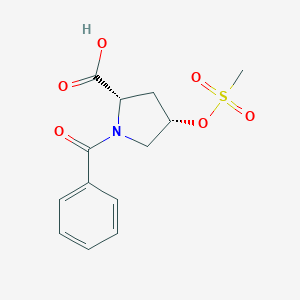
cis-1-Benzoyl-4-mesyloxy-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzoyl group, a methylsulfonyl group, and a proline derivative
Preparation Methods
The synthesis of cis-1-Benzoyl-4-mesyloxy-L-proline involves several steps, typically starting with the preparation of the proline derivative. The synthetic route may include the following steps:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the benzoyl group: The protected proline derivative is then reacted with benzoyl chloride in the presence of a base to introduce the benzoyl group.
Introduction of the methylsulfonyl group: The resulting compound is further reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
cis-1-Benzoyl-4-mesyloxy-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the methylsulfonyl group can be replaced by other functional groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
cis-1-Benzoyl-4-mesyloxy-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of cis-1-Benzoyl-4-mesyloxy-L-proline involves its interaction with specific molecular targets and pathways. The benzoyl and methylsulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
cis-1-Benzoyl-4-mesyloxy-L-proline can be compared with other similar compounds, such as:
cis-1-benzoyl-4-hydroxy-L-proline: This compound lacks the methylsulfonyl group, which may result in different chemical and biological properties.
trans-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline: The trans isomer may exhibit different stereochemistry and, consequently, different reactivity and biological activity.
cis-1-benzoyl-4-((4-methylthio)oxy)-L-proline: The presence of a methylthio group instead of a methylsulfonyl group may alter the compound’s chemical behavior and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
120807-02-5 |
|---|---|
Molecular Formula |
C13H15NO6S |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
(2S,4S)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO6S/c1-21(18,19)20-10-7-11(13(16)17)14(8-10)12(15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,16,17)/t10-,11-/m0/s1 |
InChI Key |
ZLUIBJGFQFHEPT-QWRGUYRKSA-N |
SMILES |
CS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Key on ui other cas no. |
120807-02-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















